3-[(2-Chlorophenoxy)methyl]benzoic acid is an organic compound characterized by its unique structure and functional properties. It is a derivative of benzoic acid, featuring a chlorophenoxy group that enhances its chemical reactivity and potential applications. This compound is recognized for its relevance in various scientific fields, including medicinal chemistry and materials science.
This compound can be classified as an aromatic carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to a benzene ring. Its synthesis often involves the reaction of chlorophenols with benzoic acid derivatives, making it significant in organic synthesis and pharmaceutical applications. The compound's molecular formula is C14H11ClO3, and it is known for its potential biological activities, particularly in drug development.
The synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-chlorobenzoic acid with 2-chlorophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction can be summarized as follows:
The efficiency of this synthesis can be influenced by factors such as temperature, solvent choice, and reaction time, which need to be optimized for maximum yield.
The molecular structure of 3-[(2-Chlorophenoxy)methyl]benzoic acid consists of a benzoic acid core with a chlorophenoxy substituent at the para position. The structural formula can be represented as:
Key structural features include:
3-[(2-Chlorophenoxy)methyl]benzoic acid can undergo various chemical reactions:
Each reaction pathway requires specific conditions and reagents to achieve optimal results.
The mechanism of action for 3-[(2-Chlorophenoxy)methyl]benzoic acid is primarily linked to its interaction with biological targets. It may act as an inhibitor or modulator in enzymatic pathways due to its structural similarity to naturally occurring substrates. For example, it may bind to specific receptors or enzymes involved in metabolic processes, leading to alterations in biological activity.
Data from studies suggest that compounds with similar structures exhibit anti-inflammatory or analgesic properties, indicating potential therapeutic applications.
3-[(2-Chlorophenoxy)methyl]benzoic acid has several applications in scientific research:
The ongoing research into this compound highlights its versatility and importance across multiple scientific disciplines.
The compound 3-[(2-chlorophenoxy)methyl]benzoic acid is systematically named according to IUPAC conventions as 3-[(2-chlorophenoxy)methyl]benzoic acid, reflecting its core structural features. The name specifies:
The structural representation consists of two aromatic rings: Ring A is benzoic acid (carboxylic acid at C1), and Ring B is 2-chlorophenyl (chlorine at C2'). These rings are connected by an oxymethylene (–CH₂–O–) linker, forming an achiral molecule. Canonical SMILES representations include C1=CC=C(C(=C1)Cl)OCC2=CC(=CC=C2)C(=O)O and O=C(O)C1=CC(COC2=CC=CC=C2Cl)=CC=C1, both confirming the ether linkage between the meta-substituted benzoic acid and ortho-chlorinated phenyl ring [2] [6]. The InChIKey XRLOVVNQWKZVHK-UHFFFAOYSA-N further standardizes its digital identity [5] [6].
The molecular formula is C₁₄H₁₁ClO₃, with a consistent molecular weight of 262.69 g/mol across sources [1] [2] [6]. Key physicochemical descriptors include:
Table 1: Physicochemical Properties of 3-[(2-Chlorophenoxy)methyl]benzoic acid
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClO₃ | PubChem, BOC Sciences |
| Molecular Weight | 262.69 g/mol | ChemDiv, BLD Pharm |
| logP | 3.5–3.89 | ChemDiv, BOC Sciences |
| Hydrogen Bond Donors | 1 | ChemDiv, AiFChem |
| Hydrogen Bond Acceptors | 3–4 | ChemDiv, BOC Sciences |
| Polar Surface Area | 35.96–46.5 Ų | ChemDiv, BOC Sciences |
| Rotatable Bonds | 4 | BOC Sciences |
While explicit spectral data for this exact compound is limited in the search results, its structural analogs and synthesis intermediates provide inference:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: